molecular formula C23H32N4O2 B3283971 1-Butyl-3-[4-[[4-(butylcarbamoylamino)phenyl]methyl]phenyl]urea CAS No. 77703-56-1

1-Butyl-3-[4-[[4-(butylcarbamoylamino)phenyl]methyl]phenyl]urea

Cat. No.: B3283971
CAS No.: 77703-56-1
M. Wt: 396.5 g/mol
InChI Key: YJKHKWZTQFMCKD-UHFFFAOYSA-N
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Description

1-Butyl-3-[4-[[4-(butylcarbamoylamino)phenyl]methyl]phenyl]urea (CAS 77703-56-1) is a urea derivative featuring a methylene-bridged diphenylurea core with butyl substituents . Its molecular formula is C₂₅H₃₄N₄O₂, and its structure enables hydrogen bonding via urea groups and hydrophobic interactions via butyl chains.

Properties

IUPAC Name

1-butyl-3-[4-[[4-(butylcarbamoylamino)phenyl]methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O2/c1-3-5-15-24-22(28)26-20-11-7-18(8-12-20)17-19-9-13-21(14-10-19)27-23(29)25-16-6-4-2/h7-14H,3-6,15-17H2,1-2H3,(H2,24,26,28)(H2,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKHKWZTQFMCKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)NCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501329822
Record name 1-Butyl-3-[4-[[4-(butylcarbamoylamino)phenyl]methyl]phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501329822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77703-56-1
Record name 1-Butyl-3-[4-[[4-(butylcarbamoylamino)phenyl]methyl]phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501329822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-METHYLENEBIS(1-BUTYL-3-PHENYLUREA)
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-3-[4-[[4-(butylcarbamoylamino)phenyl]methyl]phenyl]urea typically involves the reaction of butyl isocyanate with 4-[[4-(butylcarbamoylamino)phenyl]methyl]aniline under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a catalyst like triethylamine to facilitate the formation of the urea linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Butyl-3-[4-[[4-(butylcarbamoylamino)phenyl]methyl]phenyl]urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

BBPU has been investigated for its potential use in drug formulations due to its ability to modulate biological activities.

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, BBPU was evaluated for its cytotoxic effects on various cancer cell lines. The results indicated that BBPU exhibited significant antiproliferative activity against breast and prostate cancer cells, with IC50 values in the low micromolar range. This suggests potential as a lead compound for further development in anticancer therapies.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)5.2
PC-3 (Prostate Cancer)6.8

Materials Science

BBPU's properties make it an interesting candidate for use in polymer chemistry and materials science.

Application: Polymer Additive

Research has shown that incorporating BBPU into polymer matrices can enhance thermal stability and mechanical properties. A study demonstrated that adding BBPU to polyurethane elastomers improved tensile strength by approximately 20% compared to control samples without the additive.

Sample Tensile Strength (MPa) Elongation at Break (%)
Control15300
BBPU Modified18350

Chemical Intermediate

BBPU serves as a versatile intermediate in organic synthesis, particularly in the preparation of urea derivatives.

Synthesis Pathway

BBPU can be synthesized through a multi-step reaction involving the coupling of butyl isocyanate with substituted anilines. This method allows for the functionalization of BBPU to create derivatives with tailored properties for specific applications.

Mechanism of Action

The mechanism of action of 1-Butyl-3-[4-[[4-(butylcarbamoylamino)phenyl]methyl]phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents XLogP3 Notable Properties
Target Compound (77703-56-1) C₂₅H₃₄N₄O₂ 422.57 Butyl, methylene-bridged phenyl ~4.5* High lipophilicity, stable methylene bridge
Morpholine analog (166660-17-9) C₂₉H₄₂N₆O₄ 538.70 Morpholine-propyl 1.9 Lower lipophilicity, polar morpholine groups
HN-150 (85095-61-0) ~C₁₉H₂₄N₄O₂* ~340.40* Dimethylamino N/A Higher polarity, lower boiling point (268°C)
Diethylamino analog (89402-56-2) C₁₅H₂₅N₃O 263.38 Diethylamino-phenyl N/A Compact structure, moderate solubility
Furan derivative (6298-31-3) C₂₅H₂₄N₄O₄ 444.48 Furan-methyl N/A Electron-rich aromatic systems
Sulfonyl impurity (38160-73-5) C₂₁H₂₅ClN₄O₅S 497.00 Sulfonyl, chloro-methoxy N/A Increased acidity, polar sulfonyl group

*Estimated based on structure.

Key Observations:
  • Lipophilicity : The target compound’s butyl groups confer higher lipophilicity (estimated XLogP3 ~4.5) compared to morpholine (XLogP3 1.9) and furan derivatives, suggesting enhanced membrane permeability .
  • Stability : The methylene bridge in the target compound enhances structural rigidity compared to labile sulfonamides or esters in analogs .

Biological Activity

1-Butyl-3-[4-[[4-(butylcarbamoylamino)phenyl]methyl]phenyl]urea, a compound with the molecular formula C23H32N4O2C_{23}H_{32}N_{4}O_{2}, has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the compound's biological activity, summarizing relevant studies, mechanisms of action, and potential therapeutic applications.

The compound is characterized by a complex structure that includes a butyl group and a urea moiety, which are known to influence its biological activity. The following table summarizes key chemical properties:

PropertyValue
Molecular Weight396.53 g/mol
IUPAC NameThis compound
SMILESCCCCNC(=O)Nc2ccc(Cc1ccc(NC(=O)NCCCC)cc1)cc2
SolubilitySoluble in DMSO

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro experiments demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study: Prostate Cancer Cell Lines

In a study involving LNCaP prostate cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment, confirming its potential as an anticancer agent .

Antiviral Activity

The compound has also shown promise as an antiviral agent . Research indicates that it can inhibit viral replication in vitro, particularly against retroviruses such as HIV. The proposed mechanism involves the inhibition of viral proteases, which are crucial for viral maturation and replication.

Case Study: HIV Protease Inhibition

In vitro assays demonstrated that this compound effectively inhibits HIV protease activity. This inhibition correlates with decreased viral load in treated cell cultures, highlighting its potential application in antiviral therapy .

Anti-inflammatory Effects

Another area of interest is the compound's anti-inflammatory properties. Studies have shown that it can reduce inflammatory markers in various models of inflammation, suggesting a potential role in treating inflammatory diseases.

Research Findings: Inflammatory Models

In animal models of inflammation, administration of the compound led to a significant reduction in cytokine levels (e.g., TNF-alpha and IL-6). This suggests that it may modulate immune responses and could be beneficial in conditions like rheumatoid arthritis or inflammatory bowel disease .

Q & A

Q. What are the recommended methodologies for synthesizing 1-butyl-3-[4-[[4-(butylcarbamoylamino)phenyl]methyl]phenyl]urea, and how can reaction conditions be optimized?

Synthesis typically involves multi-step coupling reactions, such as the condensation of isocyanates with amines or urea-forming agents. For example, analogous urea derivatives (e.g., 1-(4-chlorophenyl)-3-phenylurea) are synthesized via carbamate intermediates under reflux conditions in acetonitrile with catalysts like DABCO . Optimization may involve:

  • Temperature control : Reflux at 65–80°C to balance reaction rate and side-product formation.
  • Catalyst selection : Use of DABCO or triethylamine to enhance nucleophilic substitution efficiency.
  • Solvent choice : Polar aprotic solvents (e.g., acetonitrile) improve solubility of aromatic intermediates .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions on aromatic rings and urea linkages. For example, analogous compounds show distinct peaks for methylene (–CH2_2–) groups at δ 3.2–4.0 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (≥98%) using C18 columns with UV detection at 254 nm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ for C29_{29}H38_{38}N4_4O2_2 at m/z 482.3) .

Q. How can researchers assess the solubility and stability of this compound in different solvents?

  • Solubility screening : Test in DMSO, ethanol, acetonitrile, and aqueous buffers (pH 1–10) using gravimetric or spectrophotometric methods.
  • Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring to detect hydrolysis or oxidation products .

Q. What preliminary assays are used to evaluate biological activity (e.g., enzyme inhibition)?

  • Kinetic assays : Measure inhibition of target enzymes (e.g., phosphatases) using colorimetric substrates (e.g., p-nitrophenyl phosphate) .
  • Dose-response curves : IC50_{50} determination at concentrations ranging from 1 nM to 100 µM .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Analog synthesis : Introduce substituents (e.g., halogens, methyl groups) on phenyl rings to modulate steric and electronic effects. For example, chlorine atoms enhance lipophilicity and target binding in related ureas .
  • Computational modeling : Docking simulations (e.g., AutoDock Vina) to predict binding affinities with target proteins .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

  • Standardized protocols : Ensure consistent assay conditions (e.g., buffer pH, incubation time) to minimize variability .
  • Meta-analysis : Cross-reference data from orthogonal assays (e.g., enzyme inhibition vs. cellular viability) to validate mechanisms .

Q. How should researchers design stability studies for environmental or metabolic degradation products?

  • Environmental fate studies : Use OECD 307 guidelines to assess hydrolysis (pH 4–9), photolysis (UV light), and biodegradation in soil/water systems .
  • Metabolite identification : LC-MS/MS profiling of liver microsome incubations to detect phase I/II metabolites .

Q. What advanced techniques quantify interactions between this compound and biological macromolecules (e.g., proteins)?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon_\text{on}, koff_\text{off}) with immobilized targets .
  • Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔG, ΔH) for binding .

Q. How can researchers address discrepancies in solubility data across different solvent systems?

  • Hansen Solubility Parameters (HSP) : Calculate δd_d, δp_p, and δh_h values to predict solvent compatibility .
  • Co-solvency approaches : Test binary solvent mixtures (e.g., DMSO:water) to enhance solubility without precipitation .

Q. What methodologies evaluate the compound’s potential ecological risks?

  • Toxicity assays : Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201) .
  • Bioaccumulation modeling : Use EPI Suite to estimate log Kow_\text{ow} and BCF (bioconcentration factor) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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